2-Chloro-5-(4-methylsulfonylphenyl)phenol
Description
2-Chloro-5-(4-methylsulfonylphenyl)phenol is an organic compound with the molecular formula C13H11ClO3S It is characterized by the presence of a chloro group and a methylsulfonylphenyl group attached to a phenol ring
Properties
IUPAC Name |
2-chloro-5-(4-methylsulfonylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-18(16,17)11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAKTMWUIUPVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686138 | |
| Record name | 4-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-36-7 | |
| Record name | 4-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-methylsulfonylphenyl)phenol typically involves the chlorination of 5-(4-methylsulfonylphenyl)phenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, which act as chlorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are meticulously controlled to optimize yield and purity. The product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-methylsulfonylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 5-(4-methylsulfonylphenyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(4-methylsulfonylphenyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-methylsulfonylphenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The chloro and methylsulfonyl groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylphenol: Similar structure but lacks the methylsulfonyl group.
4-Chloro-3-methylphenol: Similar structure but with different substitution pattern.
2-Chloro-4-methylsulfonylphenol: Similar structure but with different positioning of the chloro and methylsulfonyl groups.
Uniqueness
2-Chloro-5-(4-methylsulfonylphenyl)phenol is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and potential applications. The presence of both chloro and methylsulfonyl groups on the phenol ring provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.
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